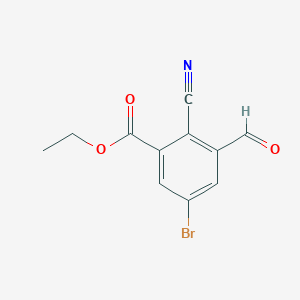

Ethyl 5-bromo-2-cyano-3-formylbenzoate

Description

Ethyl 5-bromo-2-cyano-3-formylbenzoate is a multifunctional aromatic ester with a molecular formula $ C{11}H{8}BrNO_{3} $. Its structure features a benzoate core substituted with a bromine atom at position 5, a cyano group at position 2, and a formyl group at position 3, all esterified with an ethyl group. This compound is of significant interest in organic synthesis due to its electron-withdrawing substituents (Br, CN, and CHO), which enhance its reactivity in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic systems. Crystallographic studies using programs like SHELX have been critical in elucidating its molecular geometry and intermolecular interactions .

Propriétés

IUPAC Name |

ethyl 5-bromo-2-cyano-3-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-4-8(12)3-7(6-14)10(9)5-13/h3-4,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLVZYYUOAVSBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1C#N)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Key Findings:

Halogen Effects: The bromo substituent in the target compound balances reactivity and stability, making it preferable for Suzuki-Miyaura couplings compared to the less reactive chloro analog and the overly labile iodo derivative.

Electronic and Steric Influence: The cyano and formyl groups at positions 2 and 3 create a conjugated electron-deficient system, enhancing electrophilicity. This contrasts with the methyl-substituted analog, which shows reduced reactivity due to electron-donating effects.

Thermal Stability :

- Bromo and iodo derivatives have higher melting points (142–157°C) due to stronger halogen-based intermolecular interactions, whereas the methyl analog melts below 100°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.